molecular formula C17H16N2O B4108270 N-benzyl-2-(1H-indol-1-yl)acetamide

N-benzyl-2-(1H-indol-1-yl)acetamide

Cat. No. B4108270
M. Wt: 264.32 g/mol
InChI Key: BONRKCNBDKOINP-UHFFFAOYSA-N
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Description

N-benzyl-2-(1H-indol-1-yl)acetamide, also known as BI-55, is a synthetic compound that has been studied for its potential therapeutic properties. The compound belongs to the class of indole-based compounds that have been shown to have various biological activities.

Scientific Research Applications

Molecular Docking and Anti-inflammatory Potential

A study conducted by Al-Ostoot et al. (2020) explored the synthesis of an indole acetamide derivative and its potential anti-inflammatory properties. This compound was synthesized and characterized through various spectroscopic analyses. The anti-inflammatory activity was confirmed through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains. Additionally, the study utilized density functional theory calculations for geometry optimization and examined the compound's electronic charge transfer (Al-Ostoot et al., 2020).

Synthesis and Antimicrobial/Antioxidant Activities

Research by Naraboli & Biradar (2017) focused on the synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, which included derivatives of N-benzyl-2-(1H-indol-1-yl)acetamide. These compounds were tested for in vitro antimicrobial activity and antioxidant activities. The study found that some compounds demonstrated potent antimicrobial activity against various bacteria and fungi, along with significant antioxidant activity (Naraboli & Biradar, 2017).

Analgesic Activity

Kaplancıklı et al. (2012) synthesized acetamide derivatives, including N-benzyl-2-(1H-indol-1-yl)acetamide, and investigated their potential analgesic activities. These compounds were assessed against various nociceptive stimuli, and the study reported significant analgesic effects without negative impacts on motor coordination (Kaplancıklı et al., 2012).

Anticonvulsant Activity and GABAergic Targets

El Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives of N-benzyl-2-(1H-indol-1-yl)acetamide to evaluate their affinity to GABAergic biotargets and anticonvulsant activity. The study used molecular docking and in vivo experiments, revealing insights into the pharmacophore roleof the cyclic amide fragment in anticonvulsant activity. However, the synthesized substances did not exhibit strong anticonvulsant activity in the tested models (El Kayal et al., 2022).

Synthesis and Antioxidant Properties

Gopi and Dhanaraju (2020) conducted research on N-benzyl-2-(1H-indol-1-yl)acetamide derivatives, synthesizing novel compounds and evaluating their antioxidant activity. The study utilized ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, finding that most compounds exhibited significant antioxidant activity (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-benzyl-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17(18-12-14-6-2-1-3-7-14)13-19-11-10-15-8-4-5-9-16(15)19/h1-11H,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONRKCNBDKOINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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